molecular formula C25H26N4S B2459610 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea CAS No. 686751-05-3

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea

Cat. No. B2459610
CAS RN: 686751-05-3
M. Wt: 414.57
InChI Key: SCEGTGLKTZIFJY-UHFFFAOYSA-N
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Description

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea, also known as MITU, is a compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea exerts its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. It also induces apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea in the treatment of neurodegenerative diseases is not yet fully understood.
Biochemical and Physiological Effects:
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea has been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. It has also been shown to cross the blood-brain barrier, suggesting its potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea is its potential as a safe and effective anticancer agent with low toxicity in normal cells. However, its mechanism of action in the treatment of neurodegenerative diseases is not yet fully understood, and further research is needed to determine its safety and efficacy in this area.

Future Directions

For research on 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea include further studies on its mechanism of action in the treatment of neurodegenerative diseases, as well as its potential applications in other areas of scientific research. Additionally, the development of novel derivatives of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea may lead to the discovery of more potent and selective anticancer agents.

Synthesis Methods

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-methylindole with 2-bromoethylpyridine, followed by the reaction of the resulting product with o-tolylisothiocyanate. The final product, 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea, is obtained through a series of purification steps.

Scientific Research Applications

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4S/c1-18-8-3-5-11-23(18)28-25(30)29(17-20-9-7-14-26-16-20)15-13-21-19(2)27-24-12-6-4-10-22(21)24/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEGTGLKTZIFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea

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